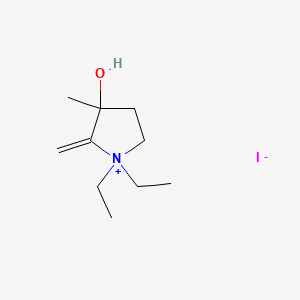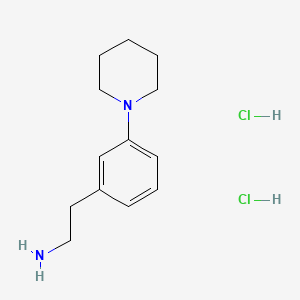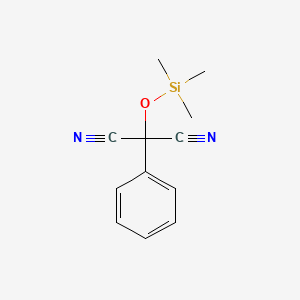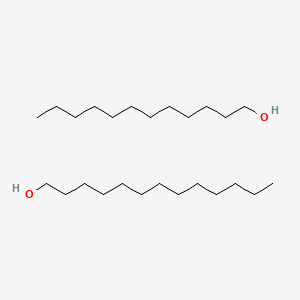
1-Tridecanol, mixt. with 1-dodecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tridecanol, mixed with 1-dodecanol, is a combination of two fatty alcohols. 1-Tridecanol has the chemical formula C₁₃H₂₈O and is a colorless fatty alcohol that turns white when solid . Both compounds are used in various industrial applications, including the manufacture of surfactants, lubricants, and plasticizers .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tridecanol and 1-dodecanol can be synthesized through the hydrogenation of fatty acids or fatty acid esters derived from natural sources such as coconut oil and palm kernel oil . The hydrogenation process involves the reduction of the carbonyl group in fatty acids to form the corresponding alcohols. This reaction typically requires a catalyst, such as nickel or palladium, and is carried out under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of these fatty alcohols involves the extraction of fatty acids from natural oils, followed by their hydrogenation. The process is optimized to achieve high yields and purity of the desired alcohols. The resulting fatty alcohols are then purified through distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-Tridecanol and 1-dodecanol undergo various chemical reactions, including:
Oxidation: Both alcohols can be oxidized to form the corresponding fatty acids.
Substitution: Both alcohols can undergo substitution reactions to form esters, ethers, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., nickel, palladium)
Substitution: Acyl chlorides, alkyl halides, acid anhydrides
Major Products Formed
Oxidation: Fatty acids (e.g., tridecanoic acid, dodecanoic acid)
Reduction: Alkanes (e.g., tridecane, dodecane)
Substitution: Esters, ethers, and other derivatives
Scientific Research Applications
1-Tridecanol and 1-dodecanol have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of surfactants, lubricants, and plasticizers
Biology: Studied for their antibacterial and antifungal properties.
Industry: Employed in the
Properties
CAS No. |
39388-31-3 |
|---|---|
Molecular Formula |
C25H54O2 |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
dodecan-1-ol;tridecan-1-ol |
InChI |
InChI=1S/C13H28O.C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2-3-4-5-6-7-8-9-10-11-12-13/h14H,2-13H2,1H3;13H,2-12H2,1H3 |
InChI Key |
HUCOHYQOIQLHGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCO.CCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


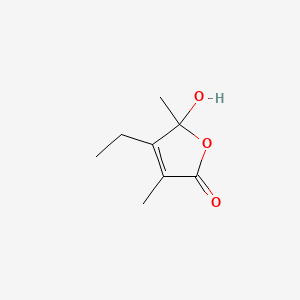
![3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14660057.png)
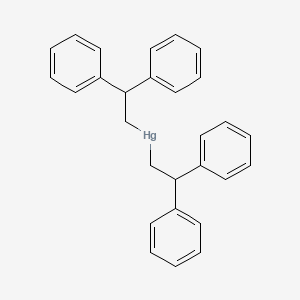
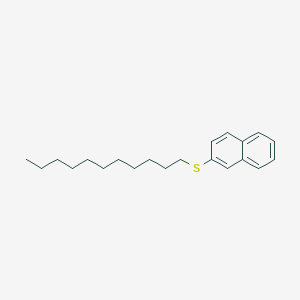
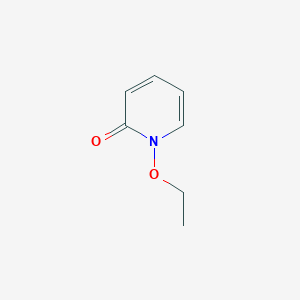
![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)
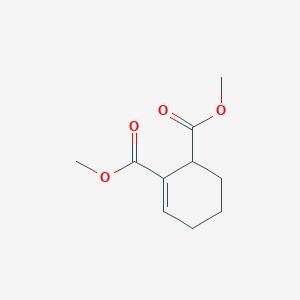
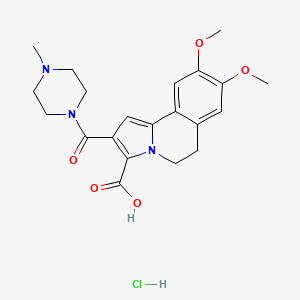
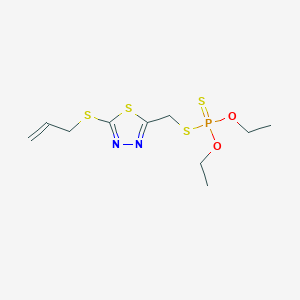
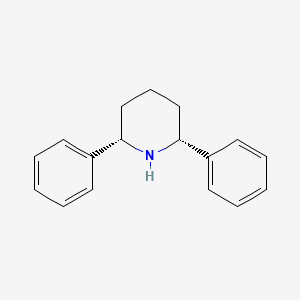
![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)
